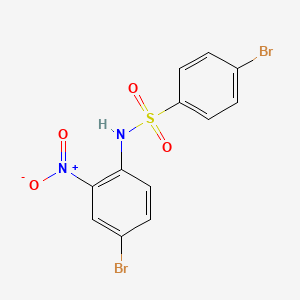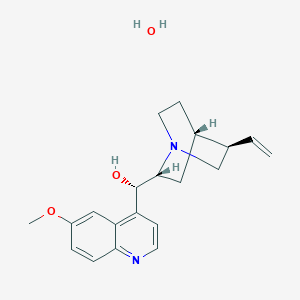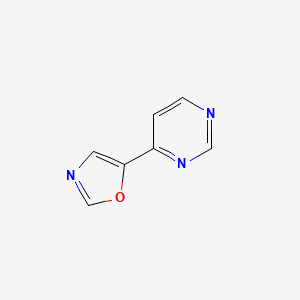
5-(Pyrimidin-4-yl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Pyrimidin-4-yl)oxazole: is a heterocyclic compound that features both pyrimidine and oxazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the design of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyrimidin-4-yl)oxazole typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The choice of reagents and conditions can be adjusted to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Pyrimidin-4-yl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrimidine or oxazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds.
Applications De Recherche Scientifique
5-(Pyrimidin-4-yl)oxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 5-(Pyrimidin-4-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
5-(Pyrimidin-5-yl)benzo[d]oxazole: Another heterocyclic compound with similar biological activities.
1,3,4-Oxadiazole derivatives: Compounds with a similar oxazole ring structure, known for their anticancer and antimicrobial properties.
Uniqueness: 5-(Pyrimidin-4-yl)oxazole is unique due to its specific combination of pyrimidine and oxazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H5N3O |
|---|---|
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
5-pyrimidin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C7H5N3O/c1-2-8-4-10-6(1)7-3-9-5-11-7/h1-5H |
Clé InChI |
PBXXVCXEUBENAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CN=C1C2=CN=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


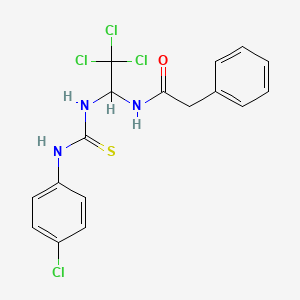
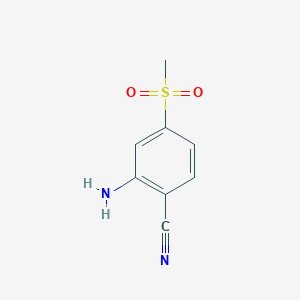
![Benzo[b][1,10]phenanthrolin-7-amine](/img/structure/B13132936.png)
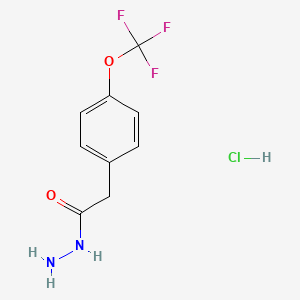


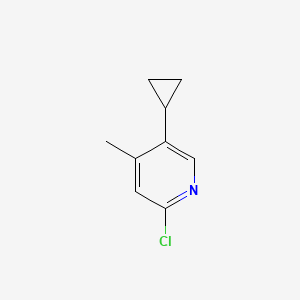


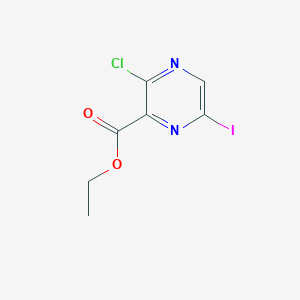
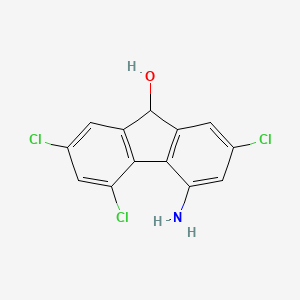
![(4S)-2-[fluoren-9-ylidene-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13133014.png)
